4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzamide moiety attached to a dibenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the dibenzofuran core: This can be achieved through a cyclization reaction of appropriate biphenyl precursors under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Chlorination: The chloro group is typically introduced through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is introduced through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine or amide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups and its dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-(2-methoxydibenzofuran-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5/c1-27-19-9-13-12-4-2-3-5-17(12)28-18(13)10-15(19)22-20(24)11-6-7-14(21)16(8-11)23(25)26/h2-10H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOLHKAYENOTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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